1-(5-Chloro-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : This compound is used in the synthesis of various novel compounds with potential pharmacological activities. For instance, it's employed in the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones with anxiolytic activities (Liszkiewicz et al., 2006).
- Creation of Polyimides : The compound is integral in the creation of novel fluorinated aromatic diamine monomers, which are used to synthesize new fluorine-containing polyimides. These polyimides exhibit good solubility and outstanding mechanical properties (Yin et al., 2005).
- Development of Hyperbranched Polymers : It's used in synthesizing hyperbranched polymers with varying degrees of branching, demonstrating its utility in advanced polymer chemistry (Segawa et al., 2010).
Applications in Medicinal Chemistry
- Anticancer Agents : Derivatives of this compound have been investigated for their potential as anticancer agents, with specific focus on tubulin inhibition and overcoming multidrug resistance (Zhang et al., 2007).
- Antimicrobial Activity : Compounds synthesized from derivatives of 1-(5-Chloro-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone have been studied for their antimicrobial properties, showing effectiveness against various microbial species (Dave et al., 2013).
Spectroscopy and Molecular Studies
- Spectroscopy Research : The compound has been used in the study of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, analyzing their optical properties through spectroscopy (Liu et al., 2010).
- Molecular Docking Studies : Research involving 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, a related compound, has been conducted to understand its molecular structure and potential as an anti-neoplastic agent (Mary et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
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properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRZRXJNHIAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224871 | |
Record name | 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone | |
CAS RN |
617706-16-8 | |
Record name | 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617706-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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